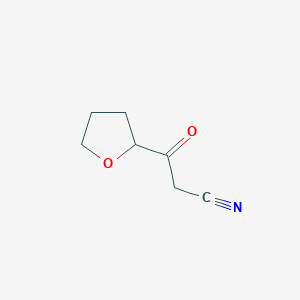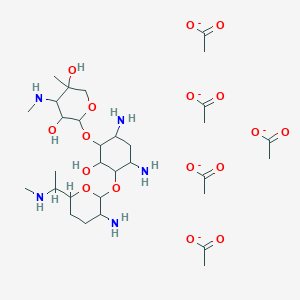
Gentamicin C1 Pentaacetate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin C1 Pentaacetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. The compound is often used in research and industrial applications due to its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentamicin C1 Pentaacetate Salt is synthesized through the acetylation of gentamicin C1. The process involves the reaction of gentamicin C1 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Gentamicin C1 Pentaacetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually conducted in methanol or ethanol.
Major Products Formed
Oxidation: Formation of oxidized gentamicin derivatives.
Reduction: Reduced forms of gentamicin with altered functional groups.
Substitution: Substituted gentamicin derivatives with new functional groups replacing acetyl groups.
Scientific Research Applications
Gentamicin C1 Pentaacetate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of gentamicin derivatives.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential use in developing new antibiotics and understanding antibiotic resistance mechanisms.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard in the manufacturing of gentamicin-based products
Mechanism of Action
Gentamicin C1 Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The compound targets the aminoacyl site on the 16S rRNA of the 30S subunit, disrupting the normal function of the ribosome .
Comparison with Similar Compounds
Similar Compounds
- Gentamicin C1a
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C1 Deuterated Pentaacetate Salt
Uniqueness
Gentamicin C1 Pentaacetate Salt is unique due to its specific acetylation pattern, which enhances its stability and allows for more precise analytical applications. Compared to other gentamicin derivatives, it offers distinct advantages in terms of solubility and reactivity, making it a valuable tool in both research and industrial settings .
Properties
Molecular Formula |
C31H58N5O17-5 |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;pentaacetate |
InChI |
InChI=1S/C21H43N5O7.5C2H4O2/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;5*1-2(3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;5*1H3,(H,3,4)/p-5 |
InChI Key |
UNWSNMDPSUKPJQ-UHFFFAOYSA-I |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)
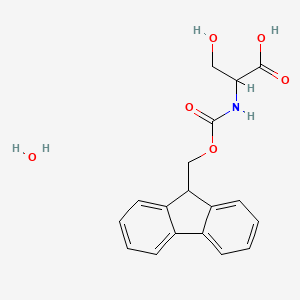
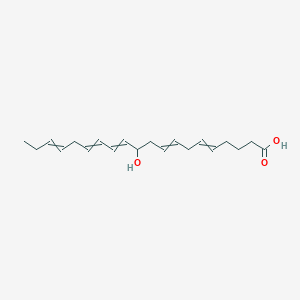
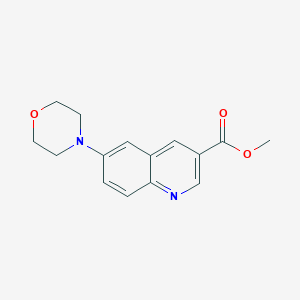
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

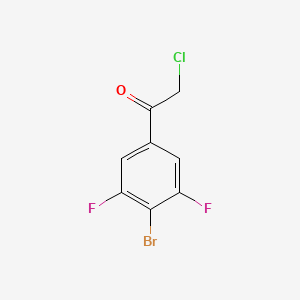

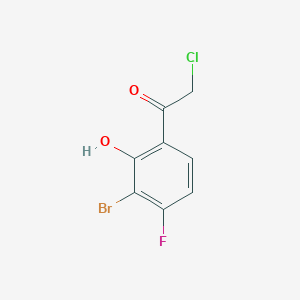
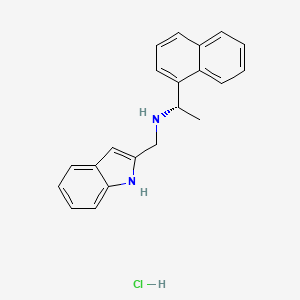
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
